![molecular formula C16H16ClNO4S B2934051 2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-72-2](/img/structure/B2934051.png)
2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). Acetamides are a class of organic compounds that have a wide range of applications in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a methoxyphenyl group, a chlorophenyl group, and a methylsulfonyl group attached to an acetamide. These groups could potentially influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chloroacetamide Herbicides and Metabolism
Chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, are used extensively in agriculture for pre-emergent control of grasses and broadleaf weeds. These compounds undergo complex metabolic activation pathways leading to DNA-reactive products, indicating their biological activity and potential environmental impact. Studies on the metabolism of these herbicides in human and rat liver microsomes have revealed insights into their biotransformation, highlighting the role of cytochrome P450 enzymes in their metabolic processes. Such research can be relevant for understanding the environmental fate, toxicity, and safe use of related chloroacetamide compounds (Coleman et al., 2000).
Mobility and Persistence in the Environment
Research on the mobility and persistence of chloroacetamide herbicides, like metolachlor, in soil and water systems contributes to understanding their environmental behavior. Studies using field lysimeters have provided data on the leaching, degradation rates, and persistence of these herbicides in various environmental conditions. Such investigations are crucial for assessing the risk of groundwater contamination and for developing strategies to minimize environmental exposure (Bowman, 1988).
Synthesis and Structural Studies
Research into the synthesis and characterization of compounds with similar structural features, such as substituted acetamides and sulfonyl derivatives, is fundamental to developing new materials and pharmaceuticals. Studies on hydrogen bond formation in substituted acetamides reveal the importance of molecular structure in determining the properties and reactivity of these compounds. Such research can guide the synthesis of novel compounds with tailored properties for specific applications (Romero & Margarita, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its targets, it may influence pathways involving aralkylamine dehydrogenase. More research is needed to confirm this and to understand the downstream effects of such interactions .
Result of Action
Given its targets, it may have an impact on the function of aralkylamine dehydrogenase in Alcaligenes faecalis . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-15-8-6-14(7-9-15)18-16(19)11-23(20,21)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUXAVWHPGJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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